The nitro group (-NO2) in 1-sec-Butyl-4-nitrobenzene is a reactive functional group commonly used in organic synthesis. Researchers might explore its use as a starting material for the preparation of more complex molecules through various reactions like reduction to form amines or nucleophilic aromatic substitution to introduce new functionalities onto the aromatic ring PubChem, 1-sec-Butyl-4-nitrobenzene: .
Nitroaromatic compounds with bulky substituents like the sec-butyl group can exhibit liquid crystalline behavior. Researchers might investigate 1-sec-Butyl-4-nitrobenzene for its potential applications in liquid crystal displays or other related technologies ScienceDirect, Liquid Crystals.
Aromatic nitro compounds can be used as precursors for the synthesis of conducting polymers. Researchers might explore if 1-sec-Butyl-4-nitrobenzene could be a suitable candidate for the development of novel conducting materials with specific properties due to the presence of both the aromatic ring and the nitro group Royal Society of Chemistry, Conducting Polymers.
1-sec-Butyl-4-nitrobenzene is an organic compound with the molecular formula and a molecular weight of approximately 179.22 g/mol. It features a butyl group attached to a nitro-substituted benzene ring, making it a member of the nitro aromatic compounds. This compound appears as a yellow to brown liquid at room temperature and is primarily utilized in various chemical synthesis processes due to its reactivity and structural properties .
Currently, there is no scientific literature available on the mechanism of action of 1-sec-Butyl-4-nitrobenzene in biological systems.
Additionally, 1-sec-butyl-4-nitrobenzene can participate in nucleophilic substitution reactions, particularly under conditions that favor the displacement of the nitro group.
The biological activity of 1-sec-butyl-4-nitrobenzene has been studied with respect to its potential toxicity and environmental impact. Nitro compounds are often associated with mutagenic properties, and 1-sec-butyl-4-nitrobenzene has shown varying degrees of cytotoxicity in different biological assays. Its effects on cellular systems may include oxidative stress and interference with cellular metabolism, although detailed studies on its specific biological mechanisms remain limited .
Synthesis of 1-sec-butyl-4-nitrobenzene typically involves:
The choice of method depends on desired yields and purity levels, as well as safety considerations during handling .
1-sec-Butyl-4-nitrobenzene finds applications in:
Its unique properties make it valuable for developing new materials and chemicals in various sectors .
Interaction studies involving 1-sec-butyl-4-nitrobenzene focus on its reactivity with various nucleophiles and electrophiles. Research indicates that this compound can interact with biological macromolecules, potentially leading to modifications that affect their function. These interactions are critical for understanding both its chemical behavior and its biological implications, particularly regarding toxicity assessments.
Several compounds share structural similarities with 1-sec-butyl-4-nitrobenzene, including:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Nitrobenzene | Mono-nitro aromatic | Simple structure; widely used as a solvent |
| 4-Nitrotoluene | Methyl-substituted | Greater solubility; used in explosives |
| 1-butyl-3-nitrobenzene | Butyl group at different position | Different reactivity patterns |
| 2-sec-Butyl-4-nitrophenol | Hydroxyl group present | Exhibits phenolic properties; more polar |
The unique positioning of the butyl group in 1-sec-butyl-4-nitrobenzene distinguishes it from these compounds, influencing its reactivity and applications in chemical synthesis .
1-sec-Butyl-4-nitrobenzene is an organic compound with the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 grams per mole. The compound is registered under Chemical Abstracts Service number 4237-40-5 and carries the European Inventory of Existing Commercial Chemical Substances number 224-196-4. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally designated as 1-butan-2-yl-4-nitrobenzene, reflecting its structural composition of a benzene ring substituted with a nitro group at the para position and a secondary butyl group at the ortho position relative to the nitro substituent.
The structural framework of 1-sec-butyl-4-nitrobenzene consists of a benzene ring bearing two distinct substituents. The nitro group, represented by the formula -NO₂, occupies the 4-position, while the secondary butyl group, with the structure -CH(CH₃)CH₂CH₃, is attached at the 1-position. This arrangement creates a para-disubstituted benzene derivative, which significantly influences the compound's chemical reactivity and physical properties. The presence of the electron-withdrawing nitro group and the electron-donating alkyl substituent creates an interesting electronic environment that affects the molecule's behavior in various chemical reactions.
Alternative nomenclature systems provide additional names for this compound, including 4-sec-butylnitrobenzene, 2-(para-nitrophenyl)butane, and benzene 1-(1-methylpropyl)-4-nitro. The compound is also known by its structural descriptor as 1-(1-methylpropyl)-4-nitrobenzene, which emphasizes the branched nature of the alkyl substituent. The Simplified Molecular-Input Line-Entry System representation of the molecule is CCC(C)C1=CC=C(C=C1)N+[O-], which provides a linear notation for the three-dimensional structure.
Table 1: Physical and Chemical Properties of 1-sec-Butyl-4-nitrobenzene
The development of 1-sec-butyl-4-nitrobenzene as a subject of chemical research can be traced to the broader historical evolution of nitroaromatic chemistry, which began in the mid-19th century with the pioneering work on nitrobenzene derivatives. Nitrobenzene itself was first prepared in 1834 by German chemist Eilhardt Mitscherlich, who treated benzene with fuming nitric acid, establishing the foundation for all subsequent research into aromatic nitro compounds. This seminal discovery opened the door to the systematic investigation of substituted nitrobenzenes, including alkyl-substituted variants such as 1-sec-butyl-4-nitrobenzene.
The specific compound 1-sec-butyl-4-nitrobenzene appears in the chemical literature as early as 1976, when it was referenced in synthetic studies published in Tetrahedron Letters. This early documentation occurred during a period of intense interest in the reactivity of nitroaromatic compounds, particularly in the context of superoxide chemistry and radical reaction mechanisms. Research published in the Journal of Organic Chemistry during the mid-1970s explored the use of nitroaromatic compounds, including substituted nitrobenzenes, in superoxide radical anion chemistry, demonstrating their utility as substrates for studying electron transfer processes and radical intermediates.
The compound gained additional prominence in organic chemistry research through studies investigating electrophilic aromatic substitution reactions and the effects of substituent patterns on reaction selectivity and product distribution. The presence of both electron-withdrawing nitro groups and electron-donating alkyl groups in molecules like 1-sec-butyl-4-nitrobenzene provided researchers with valuable model systems for understanding the complex interplay of electronic effects in aromatic systems. These investigations contributed significantly to the development of modern theories of aromatic reactivity and substituent effects, which remain fundamental to contemporary organic chemistry education and research.
Table 2: Historical Milestones in Nitroaromatic Chemistry Research
| Year | Development | Significance |
|---|---|---|
| 1834 | First synthesis of nitrobenzene by Mitscherlich | Established foundation for nitroaromatic chemistry |
| 1975-1976 | Documentation of 1-sec-butyl-4-nitrobenzene in literature | Early recognition of substituted nitrobenzenes |
| 1976 | Synthesis reference in Tetrahedron Letters | First documented synthetic methodology |
| 1985 | Global nitrobenzene capacity reached 1,700,000 tonnes | Industrial scale production established |
The industrial significance of 1-sec-butyl-4-nitrobenzene stems from its role as a versatile chemical intermediate in the synthesis of more complex organic molecules. The compound serves multiple functions in industrial chemistry, primarily as a precursor for the production of aniline derivatives through reduction reactions, and as a building block for the synthesis of dyes, pigments, and specialty chemicals. The unique combination of functional groups present in the molecule makes it particularly valuable for creating compounds with specific electronic and steric properties required in advanced materials applications.
In synthetic organic chemistry, 1-sec-butyl-4-nitrobenzene functions as an important starting material for various transformation reactions. The nitro group serves as a reactive site for reduction reactions, typically yielding the corresponding amine derivatives when treated with reducing agents such as hydrogen gas in the presence of palladium catalysts or chemical reducing agents like tin and hydrochloric acid. These amine products find extensive applications in pharmaceutical intermediates and agrochemical synthesis, where the presence of the bulky secondary butyl group can provide favorable steric and electronic properties for biological activity.
The compound also demonstrates significant utility in the field of materials science, particularly in the development of liquid crystalline compounds and conducting polymers. Research has indicated that nitroaromatic compounds bearing bulky alkyl substituents like the secondary butyl group can exhibit liquid crystalline behavior, making them potentially valuable for applications in display technologies and advanced materials. Additionally, the aromatic nitro functionality can serve as a precursor for the synthesis of conducting polymers, where the combination of the aromatic ring system and the nitro group provides the necessary electronic properties for electrical conductivity.
Table 3: Industrial Applications and Synthetic Transformations
| Application Category | Specific Use | Product Type |
|---|---|---|
| Chemical Intermediates | Reduction to aniline derivatives | Pharmaceutical precursors |
| Dye Industry | Synthesis of azo dyes | Textile colorants |
| Materials Science | Liquid crystal precursors | Display technologies |
| Polymer Chemistry | Conducting polymer synthesis | Electronic materials |
| Research Applications | Model compound studies | Academic research |
The synthetic accessibility of 1-sec-butyl-4-nitrobenzene through conventional electrophilic aromatic substitution reactions adds to its industrial value. The compound can be efficiently prepared through the nitration of 1-sec-butylbenzene using standard mixed acid conditions, employing concentrated sulfuric acid and nitric acid. This straightforward synthetic route, combined with the availability of the starting materials, makes the compound economically viable for large-scale production and industrial applications.
The most widely employed synthetic route to 1-sec-Butyl-4-nitrobenzene involves the direct nitration of sec-butylbenzene via electrophilic aromatic substitution . This methodology utilizes the classic nitrating mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position relative to the sec-butyl substituent.
The nitration process proceeds through a well-established two-step mechanism characteristic of electrophilic aromatic substitution reactions [2] [3]. In the initial step, the nitronium ion (NO₂⁺) is generated through the interaction of nitric acid with sulfuric acid according to the following equilibrium:
HNO₃ + 2H₂SO₄ → NO₂⁺ + 2HSO₄⁻ + H₃O⁺ [3]
The electrophilic nitronium ion subsequently attacks the electron-rich aromatic ring, forming a carbocation intermediate known as the Wheland intermediate or arenium ion [2]. This step represents the rate-determining phase of the reaction, as it involves the temporary disruption of the aromatic stabilization energy. The reaction concludes with the rapid deprotonation of the carbocation intermediate, restoring aromaticity and yielding the nitrated product [2].
Under optimized conditions, the nitration of sec-butylbenzene typically occurs at temperatures ranging from 50 to 70°C [4]. Temperature control is crucial to prevent over-nitration and minimize the formation of polynitrated byproducts. The reaction conditions must be carefully maintained to ensure selective monosubstitution while maximizing conversion efficiency.
The reaction mechanism demonstrates first-order kinetics with respect to the aromatic substrate under standard conditions [5]. However, the kinetic behavior can vary significantly depending on the reaction medium and the reactivity of the substrate. Highly reactive aromatic compounds may exhibit zero-order kinetics under certain conditions, indicating that the formation of the nitronium ion becomes the rate-limiting step rather than the electrophilic attack itself [5].
The regioselectivity observed in the nitration of sec-butylbenzene is governed by the electronic and steric effects of the sec-butyl substituent [6] [7]. Alkyl groups, including the sec-butyl group, function as electron-donating substituents through hyperconjugation and inductive effects, making them ortho- and para-directing groups in electrophilic aromatic substitution reactions [7] [8].
The sec-butyl group activates the benzene ring toward electrophilic attack by increasing the electron density at the ortho and para positions [6] [8]. This activation occurs through two primary mechanisms: hyperconjugation between the C-H bonds of the alkyl group and the aromatic π-system, and the weak inductive electron-donating effect of the alkyl carbon [8]. The enhanced electron density at these positions stabilizes the carbocation intermediate formed during the electrophilic attack, lowering the activation energy for substitution at these sites.
Experimental data for the nitration of alkylbenzenes consistently demonstrate the preference for para-substitution when sterically feasible [7] [9]. For toluene nitration, the product distribution typically shows 56% ortho, 3% meta, and 41% para isomers [9]. However, as the size of the alkyl substituent increases, the para selectivity generally improves due to steric hindrance at the ortho positions [7].
The regioselectivity in the nitration of sec-butylbenzene exhibits a strong preference for para-substitution, with reported selectivities exceeding 90% under optimized conditions . This high para-selectivity results from the combination of electronic activation and the moderate steric bulk of the sec-butyl group, which provides sufficient hindrance to discourage ortho-substitution while maintaining electronic activation of the para position.
Steric effects play a crucial role in determining the ortho-to-para ratio in alkylbenzene nitration [7]. The sec-butyl group, being bulkier than methyl but less hindered than tert-butyl, provides an optimal balance between electronic activation and steric selectivity. This results in minimal ortho-substitution and excellent para-selectivity, making the direct nitration route highly efficient for producing 1-sec-Butyl-4-nitrobenzene.
Zeolite molecular sieves have emerged as highly effective catalysts for aromatic alkylation reactions, offering significant advantages over traditional homogeneous catalysts [10] [11]. These crystalline aluminosilicate materials possess unique pore structures and adjustable acidity, making them ideal for shape-selective catalysis in the synthesis of substituted aromatic compounds.
The application of zeolite catalysts in aromatic alkylation reactions has been extensively studied, with particular emphasis on beta zeolites (H-Beta), ZSM-5, and Y-type zeolites [10] [12] [13]. These catalysts demonstrate superior performance in terms of activity, selectivity, and stability compared to conventional Lewis acid catalysts such as aluminum chloride.
H-Beta zeolites have shown exceptional catalytic activity for aromatic alkylation reactions [10] [14]. The large pore structure of beta zeolites (12-ring channels with pore diameters of approximately 0.66 × 0.67 nm) facilitates the diffusion of bulky aromatic substrates and products, minimizing mass transfer limitations [10]. The strong Brönsted acid sites present in H-Beta zeolites provide the necessary acidity for carbocation formation and subsequent electrophilic aromatic substitution.
Research conducted on the alkylation of aromatic hydrocarbons with propylene over H-Beta zeolites demonstrates remarkable catalytic performance [10]. Under optimal conditions (temperature 210°C, benzene-to-propylene ratio 8:1, weight hourly space velocity 4 h⁻¹), the conversion of propylene reaches 100% with cumene selectivity of 93.55% [10]. The catalyst maintains high activity even after 400 hours of continuous operation, indicating excellent stability under reaction conditions.
The catalytic activity of zeolites is strongly influenced by their silicon-to-aluminum ratio (Si/Al) [10] [12]. Lower Si/Al ratios generally result in higher acidity and increased catalytic activity, but may also lead to faster deactivation due to coke formation. Optimal Si/Al ratios for aromatic alkylation typically range from 25 to 50, providing a balance between activity and stability [10].
ZSM-5 zeolites with their medium-pore structure (10-ring channels, pore diameter ~0.55 nm) exhibit shape selectivity that can be advantageous for certain alkylation reactions [13]. The confined pore environment of ZSM-5 restricts the formation of bulky byproducts and can enhance selectivity toward linear alkylated products. However, the smaller pore size may limit diffusion rates for larger aromatic substrates.
USY (Ultra-Stable Y) zeolites demonstrate superior catalytic performance in aromatic alkylation reactions compared to other zeolite types [10]. The large pore structure of USY zeolites (12-ring supercages with internal diameter ~1.3 nm) provides excellent accessibility for aromatic substrates, resulting in higher conversion rates and selectivity. In comparative studies, USY catalysts achieved benzene conversion rates approaching 100% in benzene-propylene alkylation reactions [10].
The incorporation of noble metals, particularly palladium, into zeolite frameworks has revolutionized catalytic alkylation processes by introducing additional functionality and enhancing reaction performance [14] [13] [15]. Palladium-modified zeolites (Pd/zeolites) exhibit unique catalytic properties that arise from the synergistic interaction between the metal centers and the acidic zeolite support.
Palladium modification of zeolites is typically achieved through ion exchange or impregnation methods [14] [15]. The palladium species can exist in various forms within the zeolite structure, including isolated Pd²⁺ ions, small Pd clusters, and metallic Pd nanoparticles. The dispersion and oxidation state of palladium significantly influence the catalytic performance of the modified zeolites.
Recent research on Pd-modified zeolites for transalkylation reactions demonstrates significant improvements in reactivity compared to unmodified zeolite catalysts [14]. The enhanced performance is attributed to hydrogen spillover effects, where hydrogen molecules dissociate on palladium sites and migrate to the zeolite surface, creating surface-active hydrogen species that facilitate proton transfer processes [14].
The hydrogen spillover mechanism in Pd-modified zeolites operates through several steps [14]. First, hydrogen molecules adsorb and dissociate on palladium metal sites. The resulting hydrogen atoms then migrate from the metal to the zeolite support, where they can participate in various surface reactions. This spillover effect enhances the efficiency of proton transfer in transalkylation reactions and can accelerate secondary isomerization processes.
Experimental studies on C₁₀ aromatics transalkylation with 2-methylnaphthalene over Pd-modified zeolites show dramatic improvements in reactivity when conducted under hydrogen atmosphere [14]. The presence of palladium and hydrogen leads to enhanced conversion rates and modified selectivity patterns compared to reactions conducted under inert conditions. This enhancement is particularly pronounced for zeolites with strong Brönsted acid sites and high Lewis acid density.
The optimal palladium loading for enhanced catalytic performance typically ranges from 0.1 to 0.5 weight percent [14]. Higher loadings may lead to pore blockage and reduced accessibility, while lower loadings may not provide sufficient spillover effects. The dispersion of palladium throughout the zeolite structure is crucial for maximizing the spillover effect and achieving optimal catalytic performance.
Pd-modified H-Beta zeolites demonstrate superior performance compared to other Pd-modified zeolite systems due to their combination of large pore structure, strong Brönsted acid sites, high Lewis acid density, and excellent palladium dispersion [14]. These catalysts show higher substrate conversion, improved product selectivity, and enhanced yields compared to Pd-modified ZSM-5, mordenite, or Y-type zeolites under comparable reaction conditions.
The implementation of continuous flow reactor technology represents a paradigm shift in the industrial synthesis of nitroaromatic compounds, offering substantial advantages over traditional batch processes [16] [17] [18]. Continuous flow reactors provide enhanced safety, improved process control, and superior heat and mass transfer characteristics that are particularly beneficial for highly exothermic nitration reactions.
Microreactor systems have gained significant attention for nitration processes due to their exceptional heat transfer capabilities and precise reaction control [16] [17]. The high surface-area-to-volume ratio of microreactors enables rapid heat removal, which is crucial for managing the highly exothermic nature of nitration reactions (typically releasing -73 to -253 kJ/mol per nitro group introduced) [17].
Recent developments in continuous flow nitrobenzene nitration demonstrate the potential for significant process improvements [17] [19]. A continuous-flow microreactor system integrated with micromixers achieved remarkable selectivity control, minimizing para-dinitrobenzene formation to 0.44% while reducing hazardous nitrophenol byproducts to 112 ppm, compared to 509 ppm observed in traditional batch processes [17].
The design of continuous flow reactors for nitration processes typically incorporates several key features [16] [20]. Micromixers ensure rapid and efficient mixing of reactants, minimizing mass transfer limitations and reducing unwanted side reactions. Temperature control systems maintain precise thermal management throughout the reaction zone. Back pressure regulators provide consistent pressure control, enabling operation at elevated pressures when necessary.
Flow rate control represents a critical aspect of continuous reactor design [16] [17]. Advanced control systems, including PID (Proportional-Integral-Derivative) algorithms, maintain precise stoichiometric ratios between reactants throughout the process. Open-source software platforms have been developed to facilitate real-time adjustment of mass flow rate ratios, ensuring consistent reaction conditions and optimal product quality [17].
The residence time in continuous flow reactors can be precisely controlled by adjusting the reactor volume and flow rates [16] [20]. For nitrobenzene nitration, residence times have been reduced from 2-6 hours in batch processes to 4-10 minutes in microreactors while maintaining comparable or superior conversion and selectivity [19]. This dramatic reduction in residence time enhances process efficiency and reduces the inventory of hazardous materials in the system at any given time.
Corning Advanced-Flow Reactors represent a leading technology platform for continuous nitration processes [20]. These systems feature modular fluidic modules with confined structured hybrid glass layers that provide efficient heat transfer zones surrounding the reaction channel. The internal channel diameter optimization (ranging from 1 mm at the narrowest point to 1 cm at the widest) ensures optimal mixing while maintaining manageable pressure drops [20].
The minimization of byproducts in nitration reactions is crucial for both economic and environmental considerations [17] [21] [19]. Traditional batch nitration processes often suffer from poor selectivity due to inadequate temperature control and mixing, leading to the formation of unwanted polynitrated compounds and oxidative byproducts.
Surfactant-assisted nitration has emerged as an effective strategy for enhancing selectivity and reducing byproduct formation [17]. Anionic surfactants, particularly sodium dodecyl sulfate (SDS), have been shown to significantly improve the selectivity of nitrobenzene nitration when used at concentrations of 0.05 mol% [17]. The surfactant presumably facilitates better phase contact between the organic and aqueous phases, leading to more controlled reaction conditions.
Temperature optimization plays a critical role in byproduct minimization [17] [19]. Lower reaction temperatures generally reduce the formation of unwanted oxidative byproducts, but must be balanced against reaction rates and conversion efficiency. Continuous flow reactors enable operation at lower temperatures (65°C versus 70-90°C in batch processes) while maintaining high conversion rates due to enhanced mass transfer [17].
Acid concentration optimization is essential for minimizing both nitrophenol formation and trinitrobenzene (TNB) production [17]. Research has demonstrated that maintaining sulfuric acid concentrations below 74.5% significantly suppresses the formation of these hazardous byproducts. The precise control of acid composition in continuous flow systems enables this optimization without compromising reaction efficiency.
Process intensification through continuous flow technology offers multiple pathways for byproduct reduction [17] [22]. Enhanced mixing reduces local hotspots that can lead to over-nitration, while improved heat transfer maintains uniform temperature profiles throughout the reactor. The continuous removal of products from the reaction zone minimizes secondary reactions that can generate unwanted byproducts.
Advanced process monitoring and control systems enable real-time optimization of reaction conditions to minimize byproduct formation [17]. Inline analytical techniques can provide immediate feedback on product composition, allowing for rapid adjustment of process parameters to maintain optimal selectivity. These systems represent a significant advancement over batch processes, where composition analysis typically occurs only after reaction completion.
Environmental considerations drive the implementation of byproduct minimization strategies in modern industrial nitration processes [21] [23]. Reduced byproduct formation translates directly to decreased waste generation, lower disposal costs, and improved overall process sustainability. The implementation of continuous flow technology with integrated byproduct minimization has been shown to reduce operational costs by 20-50% compared to traditional batch operations [23].